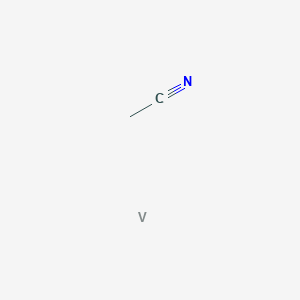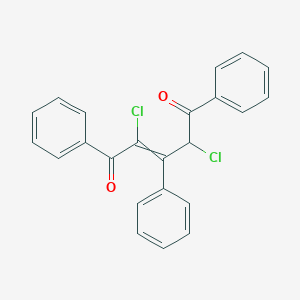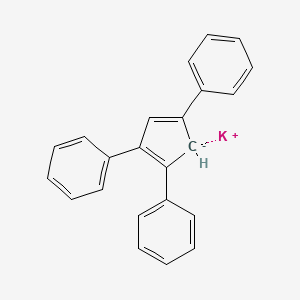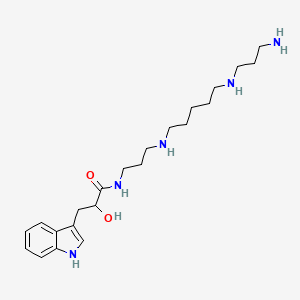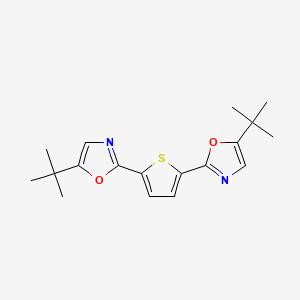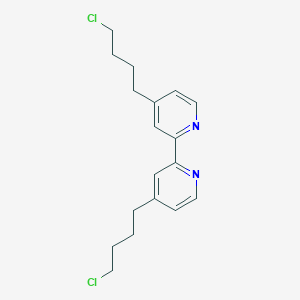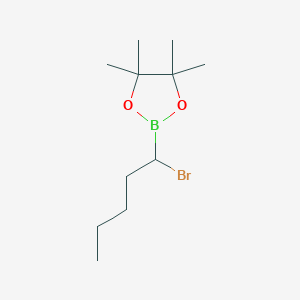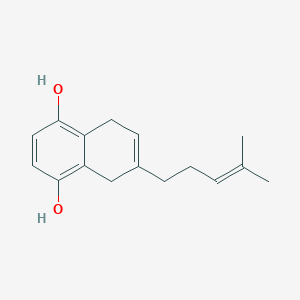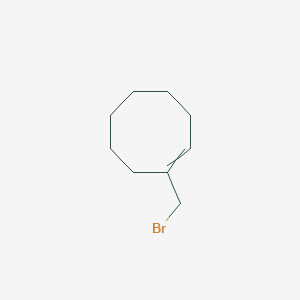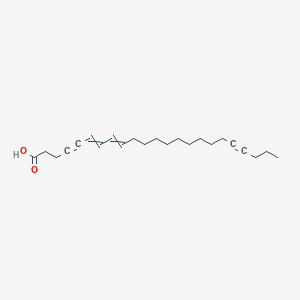
Tricosa-6,8-diene-4,19-diynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique structure, which includes both double and triple bonds, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricosa-6,8-diene-4,19-diynoic acid typically involves the use of alkyne and alkene precursors. One common method is the coupling of a long-chain alkyne with an alkene under specific reaction conditions that promote the formation of both double and triple bonds. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often involving multiple steps of purification such as distillation and recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions
Tricosa-6,8-diene-4,19-diynoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double bonds or single bonds, altering the compound’s structure.
Substitution: Substitution reactions can occur at the double or triple bonds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
科学的研究の応用
Tricosa-6,8-diene-4,19-diynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of study in lipidomics and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of smart materials and sensors due to its responsive properties to external stimuli
作用機序
The mechanism of action of tricosa-6,8-diene-4,19-diynoic acid involves its interaction with specific molecular targets and pathways. Its structure allows it to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, its reactive double and triple bonds enable it to participate in various biochemical reactions, potentially leading to the modulation of signaling pathways and gene expression .
類似化合物との比較
Similar Compounds
10,12-Tricosadiynoic acid: Another long-chain fatty acid with similar structural features but different positions of double and triple bonds.
5,7-Hexadecadiynoic acid: A shorter-chain fatty acid with similar reactive sites but different chain length.
Uniqueness
Tricosa-6,8-diene-4,19-diynoic acid is unique due to its specific arrangement of double and triple bonds, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
158182-75-3 |
|---|---|
分子式 |
C23H34O2 |
分子量 |
342.5 g/mol |
IUPAC名 |
tricosa-6,8-dien-4,19-diynoic acid |
InChI |
InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h15-18H,2-3,6-14,21-22H2,1H3,(H,24,25) |
InChIキー |
ACLJSIICSRNJNW-UHFFFAOYSA-N |
正規SMILES |
CCCC#CCCCCCCCCCC=CC=CC#CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



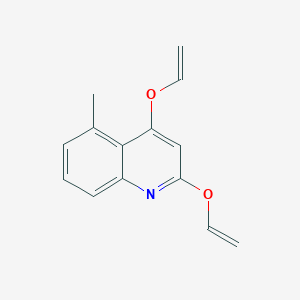
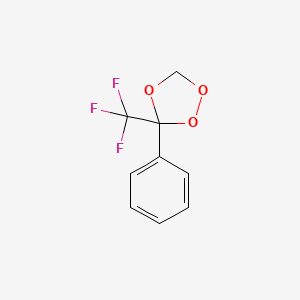
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
